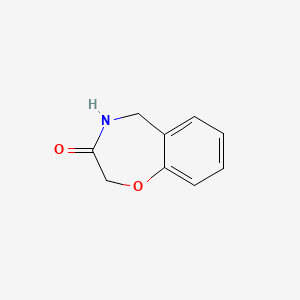

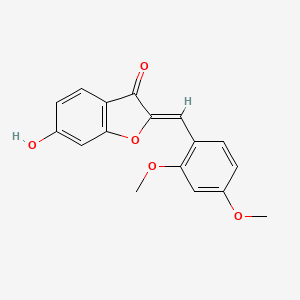

4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzoxazepine derivatives is a topic of interest due to their potential as drug candidates. Paper describes the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones, which are of interest as muscarinic (M3) receptor antagonists. The synthesis involves base-promoted addition, desilylation, oxidation, and cyclisation via reductive amination. Paper details a three-step synthesis of a spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold, which is a novel structure for drug discovery. Paper presents a one-pot condensation reaction for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are related to the compound of interest and have a broad spectrum of biological activities. Paper discusses a synthesis that involves a spontaneous transformation of certain precursors into benzazepine derivatives under solvent-free conditions.

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives has been confirmed through various analytical techniques. In paper , the structures of certain derivatives were confirmed by X-ray diffraction. Paper used NOESY NMR and X-ray diffraction to study the structure of a disubstituted derivative, demonstrating well-defined orientation of side chains. Paper also confirmed the structure of a product through single-crystal X-ray analysis.

Chemical Reactions Analysis

The benzoxazepine derivatives undergo various chemical reactions during their synthesis. For instance, paper mentions unsuccessful attempts to convert N-protected tetrahydro-[1H]-2-benzazepin-4-ones into 5-cycloalkyl-5-hydroxy derivatives. Paper reports on the ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one during N-alkylation attempts. These reactions are crucial for understanding the reactivity and potential modifications of the benzoxazepine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives are influenced by their molecular structure. Paper provides insights into the proton magnetic resonance spectra of 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones, which can be used to distinguish between isomeric benzoxazepin-ones. The solubility, stability, and reactivity of these compounds are important for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Derivatives

Synthesis Techniques : The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one involves converting it into tetrahydro-1-benzoxepin-3-amines and related compounds. Ring cleavage of related compounds like 2,3-dihydro-1,5-benzoxazepin-4(5H)-one occurs under certain conditions, such as N-alkylation attempts (Huckle, Lockhart, & Wright, 1972).

Polymer-Assisted Synthesis : The polymer-assisted solution phase synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones uses salicylic aldehydes, alpha-bromo acetic acid esters, and primary amines, simplifying workup and avoiding the use of protecting groups (Carreras, Scherkenbeck, & Paulitz, 2005).

Applications in Drug Discovery and Chemical Analysis

Neuroprotective Activity : Certain derivatives, such as 3-chloro-4-[4-[4-(2-pyridinyl)-1,2,3,6-tetrahydropyridin-1-yl]butyl]-1,4-benzoxazepin-5(4H)-one, exhibit significant neuroprotective activity in models of cerebral ischemia (Kamei et al., 2001).

Structural Studies : Novel scaffolds like 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] have been synthesized for drug discovery, offering defined orientations of side chains, critical in drug design (Willand et al., 2004).

Conformational Analysis : Studies on the NMR spectra and conformational analysis of substituted 2,3‐dihydro‐[1,5]benzoxazepin‐4(5H)‐one derivatives provide insights into their chemical behavior and potential as pharmacological agents (Ott, Hiegemann, & Duddeck, 1991).

Other Relevant Applications

Bioactivity and Ecological Role : The (2H)-1,4-benzoxazin-3(4H)-one class, closely related to 4,5-dihydro-1,4-benzoxazepin-3(2H)-one, has been studied for its phytotoxic, antifungal, antimicrobial, and antifeedant effects, showcasing the potential for agricultural and ecological applications (Macias et al., 2009).

Inhibitory Activity on HIV-1 Reverse Transcriptase : Some derivatives of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating the compound's potential in antiviral drug development (Klunder et al., 1992).

Eigenschaften

IUPAC Name |

4,5-dihydro-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZDEGAIDVFUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358857 | |

| Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

CAS RN |

34844-80-9 | |

| Record name | 4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthetic method described in the research paper for 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones?

A1: The research paper highlights a novel approach for synthesizing 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones using a polymer-assisted solution-phase (PASP) synthesis method. [] This method offers several advantages over traditional synthetic routes. Firstly, it utilizes readily available starting materials like salicylic aldehydes, α-bromo acetic acid esters, and primary amines. [] Secondly, the use of polymer-bound reagents and scavengers greatly simplifies the purification process, eliminating the need for tedious chromatographic separations. [] Lastly, the PASP method avoids the use of protecting groups, further streamlining the synthesis and improving overall yield. [] This efficient and versatile approach facilitates the creation of diverse 4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives, expanding opportunities for discovering novel compounds with potential biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)